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molecular formula C15H14N6O B8587473 Acetamide,n-[4-[(7-aminopyrido[4,3-d]pyrimidin-4-yl)amino]phenyl]-

Acetamide,n-[4-[(7-aminopyrido[4,3-d]pyrimidin-4-yl)amino]phenyl]-

Cat. No. B8587473
M. Wt: 294.31 g/mol
InChI Key: PHWNKYYBNNWOEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06521620B1

Procedure details

A solution of 7-amino-4-(4-acetamidoanilino)pyrido[4,3-d]pyrimidine (0.30 g, 1.02 mmole) in aqueous NaOH (2 M, 10 mL) and MeOH (10 mL) is stirred at 100° C. for 7 h. The resulting product is chromatographed over alumina (3-4% EtOH/CHCl3) to give 7-amino-4-(4-aminoanilino)pyrido[4,3-d]pyrimidine (86 mg, 33%) as an orange solid. 1H NMR (DMSO) δ 9.58 (1H, brs), 9.24 (1H, s), 8.25 (1H, s), 7.31 (2H d, J=8.6 Hz), 6.58 (2H, d, J=8.6 Hz), 6.48 (2H, brs), 6.39 (1H, s), 5.00 (2H, brs).
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:11]=[CH:10][C:9]2[C:8]([NH:12][C:13]3[CH:18]=[CH:17][C:16]([NH:19]C(=O)C)=[CH:15][CH:14]=3)=[N:7][CH:6]=[N:5][C:4]=2[CH:3]=1>[OH-].[Na+].CO>[NH2:1][C:2]1[N:11]=[CH:10][C:9]2[C:8]([NH:12][C:13]3[CH:18]=[CH:17][C:16]([NH2:19])=[CH:15][CH:14]=3)=[N:7][CH:6]=[N:5][C:4]=2[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
NC1=CC=2N=CN=C(C2C=N1)NC1=CC=C(C=C1)NC(C)=O
Name
Quantity
10 mL
Type
solvent
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting product is chromatographed over alumina (3-4% EtOH/CHCl3)

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=2N=CN=C(C2C=N1)NC1=CC=C(C=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 86 mg
YIELD: PERCENTYIELD 33%
YIELD: CALCULATEDPERCENTYIELD 33.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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